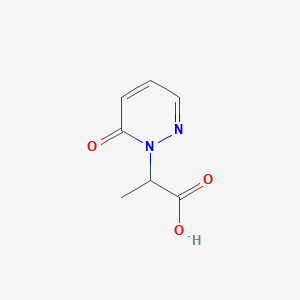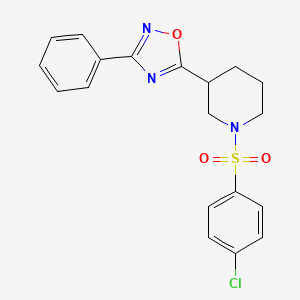![molecular formula C22H18N4O4 B2469454 N-(3-acetilfenil)-5-metil-2,4-dioxo-3-fenil-2,3,4,5-tetrahidro-1H-pirrolo[3,2-d]pirimidina-7-carboxamida CAS No. 923234-46-2](/img/structure/B2469454.png)
N-(3-acetilfenil)-5-metil-2,4-dioxo-3-fenil-2,3,4,5-tetrahidro-1H-pirrolo[3,2-d]pirimidina-7-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C22H18N4O4 and its molecular weight is 402.41. The purity is usually 95%.
BenchChem offers high-quality N-(3-acetylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-acetylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
¡Claro! Aquí tiene un análisis exhaustivo de las aplicaciones de investigación científica de la N-(3-acetilfenil)-5-metil-2,4-dioxo-3-fenil-2,3,4,5-tetrahidro-1H-pirrolo[3,2-d]pirimidina-7-carboxamida, centrándose en seis aplicaciones únicas:
Agentes antiinflamatorios
Los derivados de pirimidina, incluyendo la this compound, han demostrado un potencial significativo como agentes antiinflamatorios. Estos compuestos inhiben la expresión y la actividad de mediadores inflamatorios clave como la prostaglandina E2, la óxido nítrico sintasa inducible y el factor de necrosis tumoral-α . Esto los convierte en candidatos prometedores para el desarrollo de nuevos fármacos antiinflamatorios con mayor eficacia y menor toxicidad.
Agentes anticancerígenos
Los derivados de pirrolo[3,2-d]pirimidina han sido estudiados ampliamente por sus propiedades anticancerígenas. Exhiben potentes efectos citotóxicos contra diversas líneas celulares cancerosas al interferir con los mecanismos de síntesis y reparación del ADN . Estos compuestos pueden inducir la apoptosis e inhibir la proliferación de células cancerosas, lo que los convierte en valiosos en el desarrollo de nuevos agentes quimioterapéuticos.
Agentes antivirales
La estructura única de los derivados de pirrolo[3,2-d]pirimidina les permite interactuar con las enzimas y proteínas virales, inhibiendo la replicación viral. La investigación ha demostrado que estos compuestos pueden ser efectivos contra una gama de virus, incluidos el VIH, la hepatitis B y la influenza . Su capacidad para dirigirse a las vías de replicación viral los convierte en candidatos prometedores para el desarrollo de fármacos antivirales.
Agentes antibacterianos
Los derivados de pirimidina han demostrado una actividad antibacteriana significativa contra bacterias Gram-positivas y Gram-negativas . Actúan interrumpiendo la síntesis de la pared celular bacteriana e inhibiendo las enzimas bacterianas esenciales. Esto los convierte en candidatos potenciales para el desarrollo de nuevos antibióticos, especialmente ante la creciente resistencia a los antibióticos.
Agentes antifúngicos
Las propiedades antifúngicas de los derivados de pirrolo[3,2-d]pirimidina se han explorado en varios estudios. Estos compuestos pueden inhibir el crecimiento de hongos patógenos al dirigirse a las membranas celulares fúngicas e interferir con la síntesis de ergosterol . Esto los convierte en útiles en el tratamiento de infecciones fúngicas, particularmente aquellas resistentes a los fármacos antifúngicos convencionales.
Agentes neuroprotectores
Investigaciones recientes han destacado el potencial neuroprotector de los derivados de pirimidina. Estos compuestos pueden proteger las células neuronales del estrés oxidativo y la apoptosis, que son factores clave en enfermedades neurodegenerativas como el Alzheimer y el Parkinson . Su capacidad para modular las vías neuroinflamatorias y mejorar la supervivencia neuronal los convierte en candidatos prometedores para el desarrollo de terapias neuroprotectoras.
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4/c1-13(27)14-7-6-8-15(11-14)23-20(28)17-12-25(2)19-18(17)24-22(30)26(21(19)29)16-9-4-3-5-10-16/h3-12H,1-2H3,(H,23,28)(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZWFQBQOOUWDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2,4-Dimethoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2469371.png)
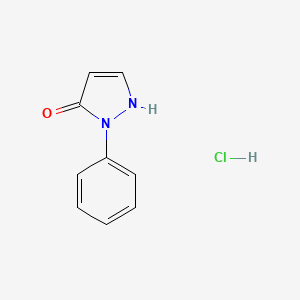
![[2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2469373.png)
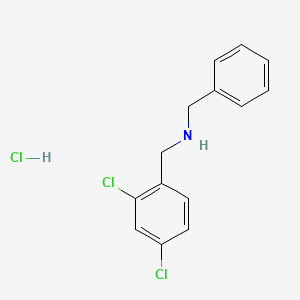
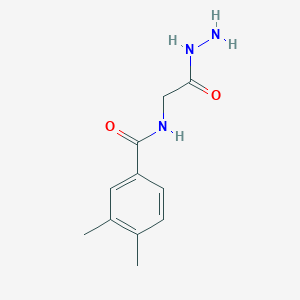
![3,4,5-trimethoxy-N-{[4-(4-nitrophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2469380.png)
![5-METHYL-2-{[3-(2-METHYLPHENOXY)PROPYL]SULFANYL}-1H-1,3-BENZODIAZOLE](/img/structure/B2469384.png)
![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2469385.png)
![2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2469387.png)

![8-(2-((2-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2469390.png)

